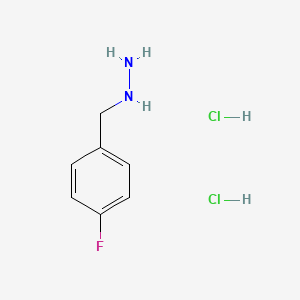

(4-Fluorobenzyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDCRZFSODMAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662984 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000805-93-5 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine Dihydrochloride

Abstract and Strategic Overview

(4-Fluorobenzyl)hydrazine and its salt forms, particularly the dihydrochloride, represent a critical class of reagents in modern synthetic chemistry. This guide provides an in-depth technical analysis of (4-Fluorobenzyl)hydrazine dihydrochloride, a versatile building block pivotal to the fields of medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the benzyl moiety significantly enhances the pharmacokinetic and metabolic profiles of derivative compounds, a crucial consideration in drug design. This document will detail the compound's core physicochemical properties, outline robust synthetic and analytical protocols, explore its reactivity and applications, and provide comprehensive safety guidelines. The information is tailored for researchers, chemists, and drug development professionals, aiming to equip them with the foundational knowledge and practical insights required to effectively utilize this reagent in their research endeavors.

Core Physicochemical and Structural Properties

This compound is a white to off-white solid organic salt. The presence of two hydrochloride units signifies that both nitrogen atoms of the hydrazine moiety are protonated, enhancing stability and modifying solubility compared to the free base.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2] |

| Molecular Weight | 213.08 g/mol | [2] |

| CAS Number | 1000805-93-5 | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1CNN)F.Cl.Cl | [1] |

| InChIKey | AKDCRZFSODMAQW-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Note: The monohydrochloride salt (CAS: 51859-98-4, Formula: C₇H₁₀ClFN₂, MW: 176.62 g/mol ) is also commercially available and may have different physical properties.[4][5]

Synthesis and Analytical Characterization

Rationale for Dihydrochloride Salt Formation

Hydrazines are susceptible to aerial oxidation. Conversion to the dihydrochloride salt serves two primary purposes:

-

Enhanced Stability: Protonation of the lone pairs on the nitrogen atoms significantly reduces their nucleophilicity and susceptibility to oxidation, allowing for prolonged storage.

-

Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to handle and weigh accurately compared to the often oily or unstable free base.

General Synthetic Workflow

The synthesis of this compound is typically achieved via the reaction of 4-fluorobenzyl chloride with an excess of hydrazine hydrate, followed by treatment with hydrochloric acid.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, adapted from general procedures for similar compounds.[6] Researchers must consult specific literature and perform appropriate risk assessments.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and addition funnel, add hydrazine hydrate (e.g., 5 equivalents) dissolved in a suitable solvent like water or ethanol. Cool the solution in an ice bath (0-5°C).

-

Substrate Addition: Slowly add 4-fluorobenzyl chloride (1 equivalent) to the cooled hydrazine solution over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Causality Insight: Using a large excess of hydrazine minimizes the formation of the undesired bis-substituted byproduct (1,2-bis(4-fluorobenzyl)hydrazine). The slow, cooled addition controls the exothermic reaction.

-

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add an organic solvent such as dichloromethane or ethyl acetate and water. Separate the layers and extract the aqueous layer multiple times with the organic solvent.

-

Acidification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter, and then slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in ethanol or diethyl ether) until precipitation is complete.

-

Self-Validating System: The formation of a distinct white precipitate upon acidification is a primary indicator of successful salt formation. The pH of the solution should be strongly acidic.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold diethyl ether or another non-polar solvent to remove any non-polar impurities.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.[6]

Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons (AA'BB' system), the benzylic CH₂ protons, and the broad, exchangeable N-H protons. Chemical shifts will be downfield due to the electron-withdrawing effects of the protonated nitrogens. |

| ¹³C NMR | Resonances for the four distinct aromatic carbons (including the C-F carbon showing a large ¹JCF coupling), and the benzylic CH₂ carbon. |

| FTIR (KBr) | Characteristic peaks for N-H stretching (broad, ~2500-3200 cm⁻¹ for the ammonium salt), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (~1500-1600 cm⁻¹), and a strong C-F stretching band (~1220 cm⁻¹). |

| Mass Spec (ESI+) | The primary ion observed will be for the free base [M+H]⁺ at m/z corresponding to C₇H₁₀FN₂⁺ (Exact Mass: ~141.08). |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the versatile reactivity of the hydrazine moiety, which serves as a powerful nucleophile and a precursor to various heterocyclic systems.

Core Reactivity: Precursor to Heterocycles

Hydrazines are fundamental building blocks for nitrogen-containing heterocycles, many of which form the core scaffolds of pharmacologically active molecules. A prominent application is in the synthesis of pyridazine and pyridazinone derivatives.[7][8]

Case Study: Synthesis of Pyridazinone Scaffolds

Pyridazinones are a class of compounds investigated for a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects.[8] A common synthetic route involves the condensation of a hydrazine with a γ-keto acid or a related 1,4-dicarbonyl precursor.[8][9]

Protocol: Synthesis of a 6-Aryl-2-(4-fluorobenzyl)-4,5-dihydropyridazin-3(2H)-one

-

Free Base Liberation: Suspend this compound (1.0 eq) in dichloromethane. Add aqueous sodium bicarbonate solution (2.2 eq) and stir vigorously until all solid has dissolved and effervescence ceases. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free base (use immediately).

-

Condensation: Dissolve the freshly prepared (4-Fluorobenzyl)hydrazine free base and a suitable β-aroylpropionic acid (1.0 eq) in ethanol or glacial acetic acid.

-

Cyclization: Heat the mixture to reflux for 4-24 hours. The ring closure occurs via dehydration.[8]

-

Isolation: Cool the reaction mixture. The product may precipitate directly. If not, concentrate the solvent and induce crystallization or purify by column chromatography.

-

Expertise Insight: The fluorine atom on the benzyl group is generally unreactive under these conditions but can confer desirable properties like enhanced metabolic stability and improved binding affinity to the final molecule.[10] This makes it a valuable modification in lead optimization campaigns.

Safety, Handling, and Storage

This compound, like other hydrazine derivatives, requires careful handling.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed.[4]

-

Irritation: May cause skin, eye, and respiratory irritation.[11][12]

-

Long-Term Exposure: The toxicological properties have not been thoroughly investigated.[11] Handle with caution as some hydrazine derivatives are potential carcinogens.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[13][14]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for hazardous waste disposal.[11]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Incompatibilities: Keep away from strong oxidizing agents, bases, and sources of ignition.[13]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance in medicinal chemistry is well-established. Its stability as a dihydrochloride salt, coupled with the versatile reactivity of the hydrazine functional group, provides a reliable pathway to complex heterocyclic structures. The incorporated fluorine atom offers a proven method for modulating the biological properties of target molecules. By understanding its fundamental properties, synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this reagent to advance the frontiers of drug discovery and chemical synthesis.

References

- 1. This compound | C7H11Cl2FN2 | CID 45074965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (4-FLUOROBENZYL)HYDRAZINE HYDROCHLORIDE | 1059626-05-9 [chemicalbook.com]

- 4. (4-Fluorobenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. (2-Fluorobenzyl)hydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (4-Fluorobenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluorobenzyl)hydrazine dihydrochloride, a compound of significant interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its synthesis, characterization, and application, grounded in established scientific principles.

Introduction: Unveiling a Key Pharmacophore

(4-Fluorobenzyl)hydrazine and its salts are members of the arylalkylhydrazine class of compounds. This structural motif is a cornerstone in the design of various therapeutic agents, most notably as inhibitors of monoamine oxidase (MAO) enzymes. The introduction of a fluorine atom onto the benzyl ring is a strategic chemical modification. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability.[1][2][3][4] This guide will focus on the dihydrochloride salt, providing a robust foundation for its synthesis, analysis, and safe handling.

Core Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and analytical approaches.

| Property | Value | Source(s) |

| Chemical Name | This compound | --INVALID-LINK-- |

| CAS Number | 1000805-93-5 | [1][5] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [6][7] |

| Molecular Weight | 213.08 g/mol | --INVALID-LINK-- |

| Appearance | Solid (Typical) | |

| Related Compounds | (4-Fluorobenzyl)hydrazine (Free Base) - CAS: 51859-98-4 | [8] |

| (4-Fluorobenzyl)hydrazine hydrochloride - CAS: 51859-98-4 | [8] |

Synthesis Protocol: A Rational Approach to N-N Bond Formation

The synthesis of this compound can be efficiently achieved through a two-step process involving the reductive amination of 4-fluorobenzaldehyde with hydrazine, followed by salt formation. This method is advantageous due to the ready availability of the starting materials and the generally high yields.

Causality in Experimental Design

The chosen synthetic route is predicated on the nucleophilic nature of hydrazine and the electrophilic character of the aldehyde's carbonyl carbon. The initial reaction forms a hydrazone intermediate, which is subsequently reduced to the desired hydrazine. The use of a reducing agent selective for the imine bond over the carbonyl group is critical for the success of this synthesis. Sodium borohydride is a suitable choice for this transformation under controlled conditions. The final step involves the addition of hydrochloric acid to precipitate the stable dihydrochloride salt.

Visualizing the Synthesis Workflow

References

- 1. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 2. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, CasNo. Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 7. This compound | C7H11Cl2FN2 | CID 45074965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis of (4-Fluorobenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorobenzyl)hydrazine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. This guide provides a comprehensive overview of the prevalent synthetic pathways for preparing (4-fluorobenzyl)hydrazine dihydrochloride. It delves into the mechanistic underpinnings of these routes, offers detailed experimental protocols, and discusses the analytical characterization of the final product. The document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

Introduction: The Significance of (4-Fluorobenzyl)hydrazine

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorobenzyl motif is, therefore, a common feature in many pharmaceutical compounds. (4-Fluorobenzyl)hydrazine serves as a key precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. Its dihydrochloride salt offers improved stability and handling characteristics compared to the free base, making it a preferred form for storage and use in subsequent reactions.

Strategic Synthesis Pathways

Several synthetic routes to (4-fluorobenzyl)hydrazine have been reported. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and safety considerations. The two most common and practical approaches are:

-

Reductive Amination of 4-Fluorobenzaldehyde: This is a widely employed method that involves the formation of a hydrazone intermediate from 4-fluorobenzaldehyde and hydrazine, followed by its reduction to the target hydrazine.

-

Direct Alkylation of Hydrazine: This approach utilizes a 4-fluorobenzyl halide to directly alkylate hydrazine. While seemingly more direct, this method can be prone to over-alkylation and requires careful control of reaction conditions.

This guide will focus on the reductive amination pathway due to its generally higher yields and better control over the formation of the desired product.

Retrosynthetic Analysis of the Reductive Amination Pathway

A retrosynthetic analysis reveals the straightforward logic of this approach. The target molecule, (4-fluorobenzyl)hydrazine, can be disconnected at the C-N bond, leading back to 4-fluorobenzaldehyde and hydrazine. This disconnection suggests a two-step forward synthesis involving hydrazone formation and subsequent reduction.

(4-Fluorobenzyl)hydrazine dihydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (4-Fluorobenzyl)hydrazine Dihydrochloride

Executive Summary

(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative with significant potential as a modulator of monoamine oxidase (MAO) enzymes. Based on extensive analysis of its structural class, this compound is postulated to act as a mechanism-based, irreversible inhibitor of MAO-A and/or MAO-B. This guide provides a detailed examination of this proposed mechanism, grounded in the established biochemistry of MAO enzymes and the known reactivity of hydrazine-containing molecules. We will explore the function of MAO as a therapeutic target, delineate the step-by-step chemical interactions leading to enzyme inhibition, provide robust experimental protocols for validating this activity, and discuss the critical structure-activity relationships that define its function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of (4-Fluorobenzyl)hydrazine's pharmacological profile.

Introduction: Monoamine Oxidase as a Critical Therapeutic Target

Monoamine oxidase (MAO) enzymes are flavin-containing enzymes located on the outer mitochondrial membrane that are essential for the catabolism of neurotransmitters and dietary amines.[1][2] They exist in two distinct isoforms, MAO-A and MAO-B, which are encoded by different genes and possess unique substrate specificities and inhibitor sensitivities.[3]

-

MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a cornerstone of treatment for major depressive disorders.[1]

-

MAO-B primarily metabolizes phenylethylamine and plays a significant role in the breakdown of dopamine.[4] Consequently, selective MAO-B inhibitors are critical therapeutic agents for managing neurodegenerative conditions like Parkinson's Disease and Alzheimer's Disease, as they increase dopamine levels in the brain.[1][4]

The hydrazine functional group (-NH-NH₂) is a classic pharmacophore known to produce potent MAO inhibitors (MAOIs).[5] Compounds like phenelzine and iproniazid were among the first antidepressants discovered and function via irreversible MAO inhibition. (4-Fluorobenzyl)hydrazine belongs to this chemical class, and its mechanism is therefore presumed to follow a similar pathway, making it a compound of significant interest for neurological and psychiatric drug development.

The Molecular Target: A Comparative Overview of MAO-A and MAO-B

Understanding the distinctions between the two MAO isoforms is fundamental to appreciating the potential selectivity and therapeutic application of an inhibitor like (4-Fluorobenzyl)hydrazine. While both isoforms catalyze the oxidative deamination of monoamines, their active sites, substrate preferences, and roles in pathology differ significantly.

| Feature | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) |

| Primary Substrates | Serotonin, Norepinephrine, Epinephrine | Phenylethylamine, Benzylamine |

| Common Substrates | Dopamine, Tyramine | Dopamine, Tyramine |

| Selective Inhibitors | Clorgyline, Moclobemide[3][6] | Selegiline, Pargyline, Lazabemide[4][6] |

| Primary Location | Catecholaminergic neurons, Placenta, Liver | Serotonergic/Histaminergic neurons, Platelets, Glial cells |

| Therapeutic Relevance | Depression, Anxiety Disorders[1] | Parkinson's Disease, Alzheimer's Disease[1][4] |

The catabolic action of MAO is a primary regulator of monoamine neurotransmitter concentrations in the synaptic cleft. By inhibiting MAO, the degradation of these neurotransmitters is prevented, leading to their accumulation and enhanced neuronal signaling.

Postulated Mechanism of Action: Irreversible Inhibition

Based on the behavior of related substituted hydrazines, (4-Fluorobenzyl)hydrazine is proposed to be a mechanism-based inhibitor , also known as a "suicide inhibitor".[7][8] This process involves the enzyme itself activating the inhibitor, which then leads to its own irreversible inactivation. The mechanism can be dissected into the following key steps:

-

Competitive Binding: (4-Fluorobenzyl)hydrazine, mimicking the structure of natural monoamine substrates, binds reversibly to the active site of the MAO enzyme.

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the MAO active site oxidizes the hydrazine moiety of the inhibitor. This is the same oxidative process the enzyme would apply to a neurotransmitter.

-

Formation of a Reactive Intermediate: This oxidation is believed to generate a highly reactive diazene intermediate (R-N=NH). This species is unstable and can readily fragment to form a radical.

-

Covalent Adduct Formation: The reactive intermediate rapidly and irreversibly forms a covalent bond with either the FAD cofactor or a nucleophilic amino acid residue (such as cysteine) within the enzyme's active site.[7]

-

Enzyme Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme non-functional. The restoration of enzyme activity requires the synthesis of new MAO protein, which is a slow process.

Experimental Validation and Protocols

The theoretical mechanism must be validated through rigorous biochemical assays. The following protocols provide a framework for characterizing the inhibitory activity of this compound.

Workflow for Characterizing an MAO Inhibitor

The process begins with a primary screen to determine overall MAO inhibition, followed by secondary assays to establish isoform selectivity (MAO-A vs. MAO-B) and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[2][6][9] It relies on the principle that MAO activity on a substrate like p-tyramine produces hydrogen peroxide (H₂O₂), which can be detected with a sensitive fluorescent probe.

A. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

p-Tyramine (MAO substrate)[9]

-

This compound (Test Inhibitor)

-

Clorgyline (Selective MAO-A inhibitor control)[6]

-

Pargyline (Selective MAO-B inhibitor control)[9]

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red, ADHP)

-

96-well black microplate

-

Plate reader with fluorescence capabilities (e.g., λex = 530 nm, λem = 585 nm)[6][9]

B. Step-by-Step Procedure:

-

Reagent Preparation: Prepare stock solutions of enzymes, inhibitors, and substrate in Assay Buffer. Create a serial dilution of the test inhibitor to determine its IC₅₀.

-

Assay Setup (for MAO-A Inhibition):

-

Sample Wells: To each well, add 40 µL of Assay Buffer, 5 µL of MAO-A enzyme, and 5 µL of the test inhibitor at various concentrations.

-

Positive Control (No Inhibition): Add 40 µL of Assay Buffer, 5 µL of MAO-A enzyme, and 5 µL of Assay Buffer (instead of inhibitor).

-

Negative Control (100% Inhibition): Add 40 µL of Assay Buffer, 5 µL of MAO-A enzyme, and 5 µL of a high concentration of Clorgyline.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced. This step is critical for mechanism-based inhibitors.

-

Reaction Initiation: Prepare a "Working Reagent" mix containing Assay Buffer, p-Tyramine, HRP, and the fluorescent probe. Add 50 µL of this Working Reagent to all wells to start the reaction.

-

Measurement: Immediately place the plate in the plate reader. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes. The rate of increase in fluorescence is proportional to MAO activity.

-

Procedure for MAO-B: Repeat steps 2-5 using the MAO-B enzyme and Pargyline as the negative control inhibitor.

C. Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_Sample / Rate_PositiveControl))

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Selectivity Index (SI) can be calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A large SI value (>10) indicates high selectivity for MAO-B, while a small value (<0.1) indicates selectivity for MAO-A.

Structure-Activity Relationship (SAR) and Toxicological Considerations

The chemical structure of (4-Fluorobenzyl)hydrazine is key to its function.

-

Hydrazine Moiety: This is the "warhead" of the molecule, essential for the irreversible inhibition mechanism.[10]

-

Benzyl Ring: This aromatic group provides the scaffold that positions the hydrazine group within the hydrophobic active site of the MAO enzyme.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 4-position can significantly alter the electronic properties of the aromatic ring.[11] This can influence the compound's binding affinity, metabolic stability, and ability to cross the blood-brain barrier. The position of the halogen is known to fine-tune the selectivity between MAO-A and MAO-B.[4]

While potent, hydrazine-based drugs carry toxicological risks. Hydrazine itself has been shown to be carcinogenic in animal models, though the mechanism in mammals may be non-mutagenic.[12] Any drug development program involving this scaffold must include rigorous toxicological screening.

Conclusion

This compound is a compelling candidate for a potent, mechanism-based inhibitor of monoamine oxidase. Its chemical structure strongly suggests a mode of action involving irreversible covalent modification of the enzyme's active site, a hallmark of many effective hydrazine-based therapeutics. The experimental framework provided in this guide offers a clear and robust pathway to empirically determine its inhibitory potency, isoform selectivity (MAO-A vs. MAO-B), and mechanism of action. Such characterization is the foundational step in evaluating its potential for development as a novel therapeutic agent for psychiatric or neurodegenerative diseases.

References

- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine Oxidase Assays [cellbiolabs.com]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride (EVT-15267519) | 2044707-16-4 [evitachem.com]

- 11. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 12. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Benzylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, capable of profoundly altering a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity and membrane permeability, and improve the binding affinity of a drug to its molecular target.[1][2] This guide delves into the diverse biological activities of a specific class of organofluorine compounds: fluorinated benzylhydrazines and their derivatives. These molecules have demonstrated significant potential across a range of therapeutic areas, from neurodegenerative diseases to oncology.[1][2] We will explore their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

I. Synthesis of Fluorinated Benzylhydrazines and Their Hydrazone Derivatives

The synthesis of fluorinated benzylhydrazines often begins with a fluorinated benzaldehyde as a starting material. A common and effective method involves the reaction of the aldehyde with hydrazine hydrate to form the corresponding hydrazone, which can then be reduced to the target benzylhydrazine.[3]

Experimental Protocol: Synthesis of a Fluorinated Benzylhydrazone

This protocol outlines a general procedure for the synthesis of a fluorinated benzylhydrazone, a key intermediate in the preparation of fluorinated benzylhydrazines.

Materials:

-

Fluorinated benzaldehyde (e.g., 2,4-bis(trifluoromethyl)benzaldehyde)

-

Hydrazine hydrate

-

Methanol or Tetrahydrofuran (THF)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Dissolve the fluorinated benzaldehyde in a suitable solvent such as methanol or THF in a reaction flask.

-

Add hydrazine hydrate to the solution at room temperature and pressure.

-

Stir the reaction mixture for a designated period, typically monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Upon completion, the resulting benzylhydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The subsequent step to obtain the benzylhydrazine involves the reduction of the hydrazone. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).[3]

Experimental Workflow: From Fluorinated Benzaldehyde to Benzylhydrazine

Caption: Synthetic route from fluorinated benzaldehyde to fluorinated benzylhydrazine.

II. Diverse Biological Activities and Mechanisms of Action

Fluorinated benzylhydrazines and their derivatives, particularly hydrazones, exhibit a broad spectrum of biological activities. Their mechanism of action is often rooted in their ability to interact with and modulate the function of key enzymes and receptors.

A. Monoamine Oxidase (MAO) Inhibition

One of the most well-documented activities of these compounds is the inhibition of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4]

-

MAO-A inhibitors are primarily investigated as antidepressants.

-

MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[2][4]

The inhibitory potential of fluorinated benzylhydrazines is often attributed to their structural similarity to MAO substrates.[4] The fluorine atoms can enhance binding affinity to the active site of the enzyme.[2]

B. Anticancer Activity

Several studies have highlighted the potent anticancer properties of fluorinated benzylhydrazine derivatives.[1][5] Their cytotoxic effects are often linked to the induction of apoptosis (programmed cell death) in cancer cells.[1][5] For instance, certain fluorinated Schiff bases derived from 2-aminophenylhydrazines have shown strong cytotoxic effects on lung cancer cell lines.[1] The mechanism can involve the dissipation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).[5]

C. Antiphytopathogenic and Antimicrobial Activity

Fluorinated hydrazones have also demonstrated significant activity against plant pathogens, including bacteria and fungi.[5] This makes them promising candidates for the development of new agrochemicals.[1] The broader class of hydrazones has been extensively studied for a wide range of antimicrobial activities.[6][7]

III. In Vitro Evaluation of Biological Activity

A crucial step in the drug discovery pipeline is the in vitro evaluation of the biological activity of synthesized compounds.

Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition

This protocol describes a common method for assessing the MAO inhibitory activity of fluorinated benzylhydrazines.[4] The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of its substrate.[4]

Materials:

-

Human MAO-A and MAO-B enzymes

-

Substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)

-

Test compounds (fluorinated benzylhydrazines)

-

Phosphate buffer

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add the MAO enzyme (A or B), phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a specified time.

-

Initiate the reaction by adding the substrate (e.g., p-tyramine) and the Amplex Red/HRP working solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).

-

The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor.

-

IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from the dose-response curves.

Workflow for In Vitro MAO Inhibition Assay

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

IV. Structure-Activity Relationships (SAR)

The biological activity of fluorinated benzylhydrazines is highly dependent on the number and position of the fluorine atoms on the benzyl ring, as well as the nature of other substituents.

Key SAR Insights:

-

Electron-Withdrawing Effects: The presence of electron-withdrawing groups like fluorine on the benzene ring can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.[8]

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a particularly important consideration for drugs targeting the central nervous system, such as MAO inhibitors.[2]

-

Positional Isomerism: The position of the fluorine atom (ortho, meta, or para) can have a significant impact on activity. For example, in a series of fluorinated isatins, ortho-fluoro substitution was explored for its effect on biological activity.[5]

-

Number of Fluorine Atoms: The degree of fluorination can also be a critical factor. In one study on fluorinated Schiff bases, the compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[1]

Conceptual Diagram of Structure-Activity Relationships

Caption: Factors influencing the biological activity of fluorinated benzylhydrazines.

V. Conclusion and Future Directions

Fluorinated benzylhydrazines represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as MAO inhibitors for neurodegenerative diseases and as cytotoxic agents for cancer therapy is particularly noteworthy. The strategic incorporation of fluorine provides a powerful tool for fine-tuning their pharmacological properties. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. The development of quantitative structure-activity relationship (QSAR) models will also be crucial for the rational design of new and more effective therapeutic agents based on this privileged scaffold.[9][10]

References

- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

- 9. jppres.com [jppres.com]

- 10. scholar.unair.ac.id [scholar.unair.ac.id]

A Comprehensive Technical Guide to Substituted Benzylhydrazine Derivatives: Synthesis, Characterization, and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylhydrazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse biological applications of these derivatives. We delve into the causal relationships behind synthetic strategies, the intricacies of their structural elucidation, and the mechanisms underpinning their therapeutic potential. This guide is designed to serve as an essential resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

I. Introduction: The Significance of the Benzylhydrazine Scaffold

The benzylhydrazine moiety is a key structural motif found in a multitude of biologically active compounds.[1] Its unique combination of a flexible benzyl group and a reactive hydrazine core allows for diverse chemical modifications, leading to a wide array of derivatives with tailored pharmacological profiles.[2] Historically, benzylhydrazine derivatives first gained prominence as monoamine oxidase (MAO) inhibitors, revolutionizing the treatment of depression and other neurological disorders.[2][3][4] Since then, their therapeutic landscape has expanded dramatically, with research revealing potent antimicrobial, anticancer, and anticonvulsant properties, among others.[5][6] This guide will explore the multifaceted nature of substituted benzylhydrazine derivatives, from their fundamental chemistry to their promising future in medicine.

II. Synthetic Strategies: Crafting the Benzylhydrazine Core

The synthesis of substituted benzylhydrazine derivatives is a cornerstone of their development. The choice of synthetic route is dictated by the desired substitution pattern on both the benzyl ring and the hydrazine moiety. Understanding the underlying mechanisms of these reactions is crucial for optimizing yields and achieving the target molecular architecture.

A. Classical Synthetic Routes

Traditional methods for synthesizing benzylhydrazines often involve the reaction of a benzyl halide with hydrazine or a substituted hydrazine. While straightforward, this approach can sometimes lead to mixtures of products due to the high reactivity of hydrazine.[1]

A common and effective method involves the condensation of o-phenylene diamine with chloroacetic acid to form 2-chloromethyl benzimidazole, which then undergoes halide replacement with phenylhydrazines to yield the corresponding N,N'-disubstituted hydrazines.[7]

B. Modern Synthetic Innovations: C-H Functionalization

More recently, novel synthetic strategies have emerged, focusing on the direct amination of benzylic C-H bonds. This atom-economical approach offers a more efficient and environmentally friendly alternative to classical methods.[8][9] One such method utilizes a Cu2O/Phen catalytic system to facilitate the reaction of alkylarenes with dialkyl/diphenyl azodicarboxylates, yielding a range of N-substituted hydrazides in good yields.[1][8][9]

Rationale for Catalyst Choice: The use of Cu2O as a catalyst is pivotal. The phenanthroline (Phen) ligand enhances the solubility of the copper salt in the non-polar reaction media and facilitates the formation of the active catalytic species.[1] The reaction mechanism is believed to involve the generation of a tert-butoxyl radical, which abstracts a hydrogen atom from the benzylic position to form a benzyl radical.[1] This radical then reacts with the azodicarboxylate to form the desired C-N bond.

Experimental Protocol: Copper-Catalyzed Amination of Benzylic C-H Bonds[1][10][11]

-

Reaction Setup: To a flame-dried Schlenk tube, add the alkylarene (1.0 mmol), dialkyl azodicarboxylate (1.2 mmol), Cu2O (0.05 mmol), and 1,10-phenanthroline (0.06 mmol).

-

Solvent and Initiator: Add dry toluene (2.0 mL) and di-tert-butyl peroxide (DTBP) (1.5 mmol) to the mixture under an inert atmosphere (e.g., argon).

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzylhydrazine derivative.

Caption: General workflow for the copper-catalyzed amination of benzylic C-H bonds.

III. Structural Characterization: Unveiling the Molecular Architecture

The unambiguous characterization of synthesized benzylhydrazine derivatives is paramount to understanding their structure-activity relationships. A combination of spectroscopic and analytical techniques is employed for this purpose.

A. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of signals provide a detailed map of the proton and carbon environments. For instance, the appearance of a singlet in the 1H NMR spectrum between δ 11.8-11.9 ppm is characteristic of the NH proton adjacent to a carbonyl group in an enolic form.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands, such as the C=O stretching frequency of a carbonyl group (1595-1654 cm-1) and the C=N stretching frequency (1511-1598 cm-1), confirm the formation of the desired hydrazide or hydrazone structure.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural integrity.[2]

B. Analytical Techniques

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which is then compared with the calculated values for the proposed structure.

-

Melting Point Determination: The melting point is a physical constant that serves as a criterion of purity for solid compounds.

IV. A Spectrum of Biological Activities: Therapeutic Potential of Benzylhydrazine Derivatives

Substituted benzylhydrazine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities.

A. Monoamine Oxidase (MAO) Inhibition: A Legacy in Neuroscience

The initial and most well-known application of benzylhydrazine derivatives is as inhibitors of monoamine oxidase (MAO), enzymes that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[4][11][] By inhibiting MAO, these compounds increase the levels of these neurotransmitters in the brain, leading to antidepressant and anxiolytic effects.[4][]

Mechanism of Action: Irreversible MAO inhibitors, such as phenelzine, form a stable covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[4][11] The hydrazine moiety of the inhibitor reacts with FAD, forming a stable complex that inactivates the enzyme.[4] This irreversible inhibition leads to a prolonged therapeutic effect.[4] In contrast, reversible inhibitors bind non-covalently to the enzyme, allowing for a more controlled and potentially safer therapeutic profile.[11]

Caption: Mechanism of action of benzylhydrazine derivatives as MAO inhibitors.

B. Antimicrobial Activity: Combating Infectious Diseases

Several substituted benzylhydrazine derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[5][10][13][14][15][16] This has opened up new avenues for the development of novel antimicrobial agents to combat the growing threat of drug-resistant infections.[5][14]

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the benzyl ring and the hydrazone moiety play a crucial role in determining the antimicrobial potency. For instance, the presence of electron-withdrawing groups like chloro and nitro has been associated with enhanced activity.[5]

Table 1: Antimicrobial Activity of Selected Benzylhydrazine Derivatives [13][14][15]

| Compound | Substituent(s) | Target Organism(s) | MIC (µg/mL) |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | S. aureus, E. coli | 0.5, 1 |

| 10d | 3-(4-trifluoromethyl)-benzyloxy | S. aureus | 1 |

| 10a, 10j, 10r-s | Various | S. aureus, E. coli | 4 |

C. Anticancer Activity: Targeting Malignant Cells

The antiproliferative properties of substituted benzylhydrazine derivatives against various cancer cell lines have garnered significant attention.[17][18][19][20][21] These compounds can induce cell cycle arrest and apoptosis in cancer cells, often with selectivity over normal cells.[17][20]

Mechanistic Insights: The anticancer activity of these derivatives can be attributed to various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of oxidative stress within tumor cells.[21] For example, some quinoline-based hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[20]

Table 2: Anticancer Activity of Selected Hydrazone Derivatives [17][18][20]

| Compound | Cancer Cell Line(s) | IC50 (µM) |

| 17 | SH-SY5Y, Kelly (Neuroblastoma) | 2.9, 1.3 |

| 16 | SH-SY5Y, Kelly (Neuroblastoma) | 5.7, 2.4 |

| 4d, 4e, 4h | C6 (Rat brain glioma) | 0.03 |

| Dimethoxy analogs | Leukemic cell lines | Low µM to nM |

D. Anticonvulsant Activity: A Potential for Epilepsy Treatment

A number of substituted benzylhydrazine and related hydrazone derivatives have been identified as potent anticonvulsant agents in preclinical models of epilepsy.[6][22][23][24][25] These compounds have shown efficacy in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[22][23][24]

Pharmacological Profile: Some derivatives have exhibited oral activity and favorable protective indices, suggesting a good safety margin.[23][25] The anticonvulsant activity is thought to be mediated through various mechanisms, including modulation of GABAergic and glycinergic transmission.[23] For instance, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) has shown protective effects in multiple chemically induced seizure models, suggesting a broad spectrum of anticonvulsant activity.[23]

V. Future Directions and Conclusion

The field of substituted benzylhydrazine derivatives is a dynamic and evolving area of research. The versatility of their synthesis and the breadth of their biological activities ensure their continued relevance in the quest for new and improved therapeutic agents. Future research will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Preclinical and Clinical Development: Advancing the most promising candidates through the drug development pipeline to address unmet medical needs.

VI. References

-

SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. --INVALID-LINK--

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). MDPI. --INVALID-LINK--

-

Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. --INVALID-LINK--

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. (2018). RSC Publishing. --INVALID-LINK--

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. --INVALID-LINK--

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. (2018). RSC Publishing. --INVALID-LINK--

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). PMC - NIH. --INVALID-LINK--

-

Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. (Year unavailable). PubMed. --INVALID-LINK--

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (Year unavailable). Material Science Research India. --INVALID-LINK--

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). PubMed. --INVALID-LINK--

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals. --INVALID-LINK--

-

Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (Year unavailable). PMC - PubMed Central. --INVALID-LINK--

-

A review exploring biological activities of hydrazones. (Year unavailable). PMC - PubMed Central. --INVALID-LINK--

-

Benzylhydrazine | 555-96-4. (Year unavailable). Benchchem. --INVALID-LINK--

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (Year unavailable). Der Pharma Chemica. --INVALID-LINK--

-

Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. (Year unavailable). PubMed. --INVALID-LINK--

-

Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2024). PMC - NIH. --INVALID-LINK--

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. --INVALID-LINK--

-

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). PubMed. --INVALID-LINK--

-

Synthesis and antimicrobial activity of some derivatives of acylhydrazine including novel benzenediazasulfonamide. (2008). ResearchGate. --INVALID-LINK--

-

SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. --INVALID-LINK--

-

Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. (Year unavailable). MDPI. --INVALID-LINK--

-

N, N'-di (ortho-substituted benzyl) hydrazine (DBH (R)) with R = H, Me, OH and OMe. (Year unavailable). ResearchGate. --INVALID-LINK--

-

Inhibition of monoamine oxidase by substituted hydrazines. (1972). PubMed. --INVALID-LINK--

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (Year unavailable). ResearchGate. --INVALID-LINK--

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (Year unavailable). PMC - NIH. --INVALID-LINK--

-

What is the mechanism of Beta-Phenylisopropylhydrazine? (2024). Patsnap Synapse. --INVALID-LINK--

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (Year unavailable). PMC - NIH. --INVALID-LINK--

-

Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives. (2014). ResearchGate. --INVALID-LINK--

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (Year unavailable). Journal of Medicinal Chemistry. --INVALID-LINK--

-

MAO Inhibitors: Mechanisms and Drug Discovery. (Year unavailable). BOC Sciences. --INVALID-LINK--

References

- 1. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 5. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. ijpsr.com [ijpsr.com]

- 8. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

- 14. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Fluorobenzyl)hydrazine dihydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (4-Fluorobenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted hydrazine derivative utilized in synthetic organic chemistry and drug discovery. The presence of the hydrazine moiety, a well-known structural alert, necessitates a comprehensive understanding of its potential hazards and dictates stringent handling protocols. This guide provides an in-depth analysis of the safety and handling requirements for this compound, grounded in established chemical safety principles. It is designed to empower researchers to work safely by understanding the causality behind each procedural recommendation, ensuring a self-validating system of laboratory practice.

Compound Identification and Properties

A foundational aspect of safe handling is the accurate identification and understanding of the substance's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₇H₁₁Cl₂FN₂ | [1][2] |

| Molecular Weight | 213.08 g/mol | [3] |

| CAS Number | 1059626-05-9; 51859-98-4 | [4][5][6] |

| Appearance | Solid | [7] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic, store under inert gas. | [4][8][9] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is limited, the available Safety Data Sheets (SDS) and the known hazards of the hydrazine class of compounds provide a clear basis for a precautionary approach.[4] The primary hazards are associated with acute toxicity, irritation, and potential sensitization.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | GHS07 (Exclamation Mark) | [7][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [9][10] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | GHS07 (Exclamation Mark) | [9][10] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [4][9][10] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | [11][12] |

Expert Analysis of Toxicological Risk:

The core toxicological concern stems from the hydrazine functional group. Hydrazine and many of its derivatives are known to be dangerously unstable, toxic, and carcinogenic.[13][14] Although this specific dihydrochloride salt form offers greater stability, the inherent hazards of the parent moiety must be respected. Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[4] It is critical to assume that the chemical, physical, and toxicological properties have not been fully investigated and to handle the compound with appropriate caution.[4]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted in a properly functioning chemical fume hood to control the inhalation of dust or aerosols.[11][15]

-

Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[8][15]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[15][16]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers between the researcher and chemical exposure.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at a minimum.[4][13]

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile or chloroprene for splash contact).[13][16] Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[4] Contaminated gloves must be disposed of as hazardous waste.[4]

-

Lab Coat: A flame-resistant lab coat should be worn.[13] For significant quantities or tasks with a higher splash risk, a chemical-resistant apron is also recommended.[13]

-

-

Respiratory Protection: If engineering controls are insufficient or for nuisance exposures, a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95/P95 or FFP2/P2) should be used.[4] For higher-level protection, cartridges appropriate for organic vapors and acid gases may be necessary.[4]

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Handling

-

Preparation: Before handling, review the SDS and ensure all necessary PPE and engineering controls are in place.[13]

-

Work Area: Designate a specific area within the fume hood for handling this compound.

-

Dispensing: Avoid generating dust when weighing or transferring the solid.[4][8] Use techniques like weighing by difference from a sealed container.

-

Solution Preparation: When dissolving, add the solid slowly to the solvent.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[4][16] Do not eat, drink, or smoke in the work area.[8][16]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[17]

-

Environment: Store in a cool place.[4] The compound is noted as hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product integrity and safety.[4][9]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][9][11]

Emergency Procedures

A well-defined emergency plan is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

-

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet.[4][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][9]

-

Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[4][9]

Accidental Release Measures (Spills)

The response to a spill must be swift and systematic to prevent secondary contamination and exposure.

Caption: Workflow for a Solid Chemical Spill Response.

Key steps include evacuating personnel, wearing appropriate PPE, picking up the material without creating dust by sweeping or shoveling, and placing it into a suitable, closed container for disposal.[4] Prevent the spilled material from entering drains or waterways.[4][8]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][11]

-

Specific Hazards: Thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[4][9][11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][11][15]

Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Product: Unused or surplus material should be offered to a licensed professional waste disposal company.[4] Chemical incineration equipped with an afterburner and scrubber is a recommended disposal method.[4]

-

Contaminated Packaging: Dispose of contaminated packaging and materials (e.g., gloves, absorbent pads) as unused product in accordance with local, state, and federal regulations.[4][11] Do not mix with other waste.

References

- 1. This compound | C7H11Cl2FN2 | CID 45074965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo. Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. capotchem.com [capotchem.com]

- 5. (4-FLUOROBENZYL)HYDRAZINE HYDROCHLORIDE | 1059626-05-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (4-Fluorobenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. safety.charlotte.edu [safety.charlotte.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]

A Technical Guide to (4-Fluorobenzyl)hydrazine Dihydrochloride: A Versatile Building Block for Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorobenzylhydrazine Scaffold

(4-Fluorobenzyl)hydrazine dihydrochloride is a substituted hydrazine derivative that has garnered interest in medicinal chemistry and drug discovery as a versatile synthetic building block. Its structure, featuring a fluorinated aromatic ring and a reactive hydrazine moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1][2][3]

This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its utility in the synthesis of bioactive heterocycles. We will delve into detailed synthetic protocols, explore the mechanistic underpinnings of these reactions, and discuss the potential therapeutic applications of the resulting compounds.

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 1000805-93-5 | [4] |

| Molecular Formula | C₇H₉FN₂·2HCl | [5] |

| Molecular Weight | 213.08 g/mol | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |

This compound is a salt, which enhances its stability and ease of handling compared to the free base. For many reactions, it is used directly, or it can be converted to the free base in situ or in a separate step by treatment with a suitable base.

Core Application: Synthesis of Bioactive Heterocycles

The primary utility of this compound lies in its role as a key precursor for constructing various heterocyclic ring systems. The hydrazine functional group is highly nucleophilic and readily participates in condensation and cyclization reactions with a variety of electrophilic partners, particularly dicarbonyl compounds and their equivalents. This reactivity is the foundation for synthesizing important classes of heterocycles such as pyrazoles, triazoles, and pyridazinones.

Synthesis of 1-(4-Fluorobenzyl)-Pyrazoles: A Detailed Workflow

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The synthesis of 1-substituted pyrazoles can be efficiently achieved through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent.

A particularly effective method for constructing highly functionalized pyrazoles involves the reaction of a hydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Below is a detailed, step-by-step protocol for the synthesis of 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carbonitrile, a versatile intermediate for further chemical elaboration.

Experimental Protocol: Synthesis of 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carbonitrile

Materials:

-

This compound

-

(Ethoxymethylene)malononitrile

-

Triethylamine (or another suitable base)

-

Absolute Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Basification: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature to liberate the free (4-Fluorobenzyl)hydrazine base in situ. A precipitate of triethylamine hydrochloride may form.

-

Addition of Electrophile: Slowly add (ethoxymethylene)malononitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove the triethylamine hydrochloride and any remaining water-soluble impurities.

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carbonitrile as a solid.

Causality Behind Experimental Choices:

-

Use of Dihydrochloride Salt: Starting with the dihydrochloride salt ensures stability and a longer shelf-life of the hydrazine reagent.

-

In situ Free-Basing: The addition of a base like triethylamine is crucial to deprotonate the hydrazine salt, generating the nucleophilic free base necessary for the reaction to proceed. Using a slight excess of base ensures complete deprotonation.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and elimination steps.

-

Aqueous Work-up: Washing with water effectively removes the salt byproduct (triethylamine hydrochloride) and other polar impurities.

DOT Diagram: Synthetic Workflow for 1-(4-Fluorobenzyl)pyrazole

Caption: Synthetic workflow for the preparation of a 1-(4-fluorobenzyl)pyrazole derivative.

Potential Applications in Monoamine Oxidase (MAO) Inhibitor Synthesis

Hydrazine and its derivatives are classic pharmacophores for monoamine oxidase (MAO) inhibitors.[7] MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. The (4-Fluorobenzyl)hydrazine moiety can be incorporated into various scaffolds to design novel, potent, and selective MAO inhibitors. The fluorine atom can enhance the binding affinity and selectivity of these compounds for the MAO active site.

DOT Diagram: (4-Fluorobenzyl)hydrazine as a Scaffold for MAO Inhibitors

Caption: Conceptual pathway for developing MAO inhibitors from (4-Fluorobenzyl)hydrazine.

Synthesis of Other Heterocyclic Systems

This compound can also be employed in the synthesis of other important heterocyclic systems:

-